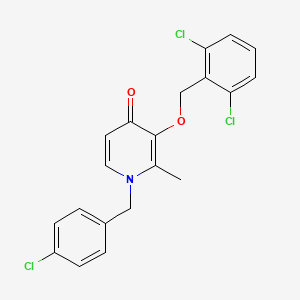

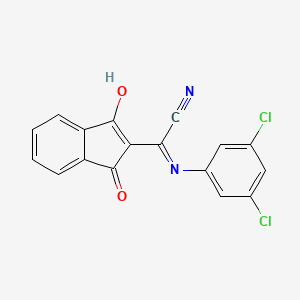

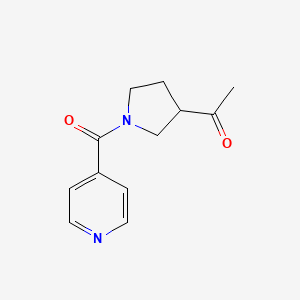

![molecular formula C12H12O2 B2928732 (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-94-6](/img/structure/B2928732.png)

(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, also known as (-)-Menthol-derived bicyclic lactam, is a chiral bicyclic lactam compound that has gained significant attention in the field of organic chemistry due to its unique structure and versatile applications. This compound has been widely used in scientific research due to its potential to act as a chiral auxiliary, as well as its ability to catalyze various chemical reactions.

Scientific Research Applications

Synthesis and Structural Characterization

- A method for the efficient synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives from [1.1.1]propellane has been developed, highlighting the potential of these compounds for incorporation into peptides and cyclic peptides using both solution and solid-phase techniques (Pätzel et al., 2004).

- Studies on the acidities of bicyclooctane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids reveal insights into substituent effects and electron density implications for chemical reactivity and stability (Wiberg, 2002).

Medicinal Chemistry and Drug Design

- Organotin(IV) complexes featuring amino acetate functionalized Schiff base show potential as anticancer drugs, with synthesis, structural characterization, and in vitro cytotoxicity studies demonstrating their effectiveness against various human tumor cell lines (Basu Baul et al., 2009).

- The synthesis of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group in thromboxane (A2) receptor antagonists showcases the utility of such structural modifications in enhancing drug properties (Ballatore et al., 2011).

Organic Chemistry and Catalysis

- The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) demonstrates an innovative approach to access chiral substituted BCPs, highlighting the potential of BCPs in drug discovery and chemical synthesis due to their structural uniqueness and potential as bioisosteres (Garlets et al., 2020).

Applications in Material Science

- The synthesis and characterization of poly(1-methyl-1-phenyl-1-silapentane) through the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) demonstrates the potential applications of bicyclic compounds in material science, particularly in developing novel polymers (Liao & Weber, 1991).

properties

IUPAC Name |

(1S,3S,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFULZHJFFLFMA-JFGNBEQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)